molecular formula C9H6N2O2S B3151778 4-phenyl-1,2,5-thiadiazole-3-carboxylic Acid CAS No. 72234-46-9

4-phenyl-1,2,5-thiadiazole-3-carboxylic Acid

Cat. No.: B3151778
CAS No.: 72234-46-9
M. Wt: 206.22 g/mol
InChI Key: CODCDRVVTNWHKW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-phenyl-1,2,5-thiadiazole-3-carboxylic Acid is a useful research compound. Its molecular formula is C9H6N2O2S and its molecular weight is 206.22 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-phenyl-1,2,5-thiadiazole-3-carboxylic Acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-phenyl-1,2,5-thiadiazole-3-carboxylic Acid including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-phenyl-1,2,5-thiadiazole-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6N2O2S/c12-9(13)8-7(10-14-11-8)6-4-2-1-3-5-6/h1-5H,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CODCDRVVTNWHKW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NSN=C2C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Physicochemical properties of 4-phenyl-1,2,5-thiadiazole-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the physicochemical and synthetic profile of 4-phenyl-1,2,5-thiadiazole-3-carboxylic acid , a specialized heterocyclic scaffold used in medicinal chemistry.

Executive Summary

4-Phenyl-1,2,5-thiadiazole-3-carboxylic acid (CAS: 72234-46-9) is a fused aromatic heterocycle characterized by a high degree of electron deficiency due to the 1,2,5-thiadiazole core.[1][2] Unlike its 1,2,3- or 1,2,4-isomers, the 1,2,5-thiadiazole ring possesses unique symmetry and electronic properties that make it an effective bioisostere for phenyl rings or amide linkers in drug design. This compound serves as a critical intermediate in the synthesis of beta-adrenergic receptor antagonists (beta-blockers) and various anti-infective agents.

Chemical Identity & Structural Architecture

ParameterSpecification
IUPAC Name 4-phenyl-1,2,5-thiadiazole-3-carboxylic acid
CAS Number 72234-46-9
Molecular Formula C

H

N

O

S
Molecular Weight 206.22 g/mol
SMILES OC(=O)C1=NSN=C1C2=CC=CC=C2
MDL Number MFCD24484490
Electronic Configuration

The 1,2,5-thiadiazole ring is a


-excessive system relative to the nitrogen atoms but 

-deficient overall compared to benzene, due to the high electronegativity of the two nitrogen atoms and the sulfur atom. The carboxylic acid at position 3 is electronically coupled to the phenyl ring at position 4 through the heterocyclic core, creating a conjugated system that influences both acidity and solubility.

Physicochemical Profiling

Solid-State Properties
  • Appearance: White to off-white crystalline powder.

  • Melting Point: Typically ranges between 160–175 °C (Note: Isomeric purity significantly affects this value; related thiadiazole acids decompose upon melting).

  • Stability: Thermally stable up to ~200 °C. Hygroscopic; requires storage under inert atmosphere (Argon/Nitrogen) at 2–8 °C.

Solution Properties & Acidity (pKa)

The 1,2,5-thiadiazole ring acts as a strong electron-withdrawing group (EWG), significantly enhancing the acidity of the attached carboxylic acid compared to benzoic acid.

  • Predicted pKa: 3.2 – 3.6 (vs. 4.2 for benzoic acid).

  • Solubility Profile:

    • Water: Low (< 0.5 mg/mL at pH 2). Soluble in alkaline buffers (pH > 6.0) as the carboxylate salt.

    • Organic Solvents: High solubility in DMSO, DMF, and Methanol. Moderate solubility in Dichloromethane.

Lipophilicity (LogP)
  • Calculated LogP (cLogP): ~2.1 – 2.4.

  • Bioisosteric Implication: The compound falls within the "sweet spot" for fragment-based drug discovery (LogP < 3), allowing for further substitution without violating Lipinski's Rule of 5.

Synthetic Methodology

The synthesis of 4-phenyl-1,2,5-thiadiazole-3-carboxylic acid typically proceeds via the reaction of alpha-amino amides or nitriles with sulfur chlorides. The most robust route involves the cyclization of 2-amino-2-phenylacetamide with sulfur monochloride (


) or thionyl chloride (

).
Core Synthesis Protocol
  • Precursor Formation: Start with phenylglycine. Convert to the amino-amide via esterification and ammonolysis.

  • Cyclization (The Weinstock Method): Treat 2-amino-2-phenylacetamide with

    
     in DMF or Chlorobenzene.
    
  • Hydrolysis: If the nitrile or ester analog is formed first, perform basic hydrolysis (LiOH/THF/Water) to yield the free acid.

Synthesis Start Phenylglycine Amide 2-Amino-2-phenylacetamide Start->Amide Amidation Intermediate 4-phenyl-1,2,5-thiadiazole-3-carboxamide Amide->Intermediate + Sulfur Source Reagent S2Cl2 / DMF (Cyclization) Reagent->Intermediate Product 4-phenyl-1,2,5-thiadiazole -3-carboxylic acid Intermediate->Product Reflux Hydrolysis NaOH / H2O (Hydrolysis) Hydrolysis->Product

Figure 1: Synthetic workflow for the construction of the 1,2,5-thiadiazole core from acyclic precursors.

Analytical Characterization

To validate the identity of the synthesized compound, the following spectral signatures must be confirmed.

Proton NMR ( H-NMR)
  • Solvent: DMSO-

    
    
    
  • Aromatic Region (7.3 – 8.0 ppm): Multiplet corresponding to the 5 protons of the phenyl ring.

  • Carboxylic Acid (13.0 – 14.0 ppm): Broad singlet (exchangeable with

    
    ). Note: The absence of this peak indicates salt formation or esterification.
    
Mass Spectrometry (LC-MS)
  • Ionization Mode: Electrospray Ionization (ESI), Negative Mode (ESI-).

  • Primary Ion:

    
     at m/z 205.2.
    
  • Fragmentation: Loss of

    
     (m/z 44) is common, leading to a fragment at m/z ~161 (4-phenyl-1,2,5-thiadiazole).
    

Biological Relevance & Applications

The 1,2,5-thiadiazole moiety acts as a non-classical bioisostere.

  • Beta-Adrenergic Antagonists: The scaffold mimics the catecholamine binding motif when substituted with amino-alcohol side chains (e.g., Timolol analogs).

  • Kinase Inhibition: The carboxylic acid can form key hydrogen bonds (salt bridges) with lysine residues in the ATP-binding pocket of kinases.

  • Metabolic Stability: The thiadiazole ring is resistant to oxidative metabolism by CYP450 enzymes compared to furan or thiophene rings, enhancing the drug's half-life.

Bioisostere Central 1,2,5-Thiadiazole Core Prop1 H-Bond Acceptor (N) Central->Prop1 Prop2 H-Bond Acceptor (N) Central->Prop2 Prop3 Pi-Stacking (Aromatic) Central->Prop3 Target Target Binding Site (e.g., Kinase Hinge) Prop1->Target Interaction Prop3->Target Interaction

Figure 2: Pharmacophoric features of the 1,2,5-thiadiazole ring facilitating target binding.

Safety & Handling Protocol

  • Hazard Classification: Irritant (Skin/Eye).

  • Signal Word: Warning.

  • H-Codes: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).

  • Storage: Keep container tightly closed in a dry and well-ventilated place. Recommended storage temperature: 2–8 °C.[3]

References

  • National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 72234-46-9. Retrieved from [Link]

  • Weinstock, L. M., et al. (1967).1,2,5-Thiadiazoles. I. Synthesis and Reactions of 1,2,5-Thiadiazole-3-carboxylic Acid. Journal of Organic Chemistry. (Contextual citation for general synthesis of the class).

Sources

An In-depth Technical Guide to the Biological Activity and Pharmacophore Modeling of 1,2,5-Thiadiazole Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: The Ascendancy of a Privileged Scaffold

In the landscape of medicinal chemistry, certain molecular frameworks consistently emerge as keystones in the design of novel therapeutics. The 1,2,5-thiadiazole ring is a prime example of such a "privileged scaffold."[1] Its unique electronic properties and ability to engage in a multitude of intermolecular interactions have propelled its derivatives to the forefront of drug discovery across a remarkable spectrum of diseases. This guide provides an in-depth exploration of the diverse biological activities of 1,2,5-thiadiazole derivatives and elucidates the pivotal role of pharmacophore modeling in the rational design of next-generation therapeutics based on this versatile core. We will delve into the causality behind experimental choices, present self-validating protocols, and ground our discussion in authoritative references, offering a comprehensive resource for researchers, scientists, and drug development professionals.

Part 1: The Enigmatic 1,2,5-Thiadiazole Scaffold: A Gateway to Diverse Biological Activity

Introduction to the 1,2,5-Thiadiazole Core: Physicochemical Properties and Synthetic Accessibility

The 1,2,5-thiadiazole is a five-membered aromatic heterocycle containing one sulfur and two nitrogen atoms.[2] This arrangement confers a unique set of physicochemical properties, including high aromaticity, which contributes to its metabolic stability.[3] The mesoionic character of the thiadiazole ring allows its derivatives to readily cross cellular membranes, a crucial attribute for bioavailability.[2][4]

The synthesis of the 1,2,5-thiadiazole core is accessible through various established routes. A common and efficient method involves the reaction of a diamine with thionyl chloride.[3] For instance, the reaction of diaminomaleonitrile with thionyl chloride yields 1,2,5-thiadiazole-3,4-dicarbonitrile in good yields.[3] Another classical approach is the reaction of ethylenediamine with sulfur monochloride or sulfur dichloride.[3] The versatility in synthetic methodologies allows for the facile introduction of a wide array of substituents, enabling the fine-tuning of the molecule's biological activity.[5][6]

A Spectrum of Biological Activities: From Neurotransmission to Oncology

The 1,2,5-thiadiazole scaffold is a chameleon in the world of pharmacology, with its derivatives demonstrating a wide range of biological activities. This versatility stems from the core's ability to serve as a bioisostere for other heterocycles like pyrimidine and oxadiazole, allowing it to interact with a diverse array of biological targets.[2]

Key therapeutic areas where 1,2,5-thiadiazole derivatives have shown significant promise include:

  • Muscarinic Receptor Agonism: These derivatives have been extensively investigated as potent and selective agonists of muscarinic acetylcholine receptors (mAChRs), particularly the M1 subtype.[7][8][9] This activity is of great interest for the treatment of neurodegenerative disorders like Alzheimer's disease.

  • Anticancer Activity: A growing body of evidence highlights the potent anticancer properties of 1,2,5-thiadiazole derivatives against a variety of cancer cell lines, including leukemia, melanoma, and prostate cancer.[2][4][10]

  • Antimicrobial and Antiviral Effects: The scaffold has also been incorporated into molecules with significant antibacterial, antifungal, and antiviral activities.[11][12][13]

  • Other Therapeutic Applications: The pharmacological profile of 1,2,5-thiadiazole derivatives extends to H2-antagonist properties, inhibition of Src homology-2 domain containing protein tyrosine phosphatase-2 (SHP2), and modulation of 5-HT1A receptors.[14][15][16]

Part 2: Unraveling the Mechanism: From Molecular Interactions to Cellular Responses

Targeting Muscarinic Receptors for Neurodegenerative Disorders

The development of selective M1 muscarinic agonists is a key strategy for improving cognitive function in patients with Alzheimer's disease. 1,2,5-Thiadiazole derivatives have emerged as a promising class of compounds in this area. For instance, analogues of aceclidine where the acetyl group is replaced by a 1,2,5-thiadiazole moiety have demonstrated potent M1 muscarinic agonist activity.[7] Structure-activity relationship (SAR) studies have revealed that the nature of the substituent on the thiadiazole ring is crucial for potency and selectivity.[7][9] Specifically, alkoxy and alkylthio substituents have been shown to be optimal for M1 agonist activity.[7]

The proposed mechanism involves the participation of the oxygen or sulfur atom of the substituent in the activation of the M1 receptor.[7] This highlights the importance of the electronic and steric properties of the substituent in dictating the interaction with the receptor binding pocket.

Combating Cancer: Novel Approaches with 1,2,5-Thiadiazole Derivatives

The anticancer activity of 1,2,5-thiadiazole derivatives is multifaceted and often involves the induction of apoptosis and the inhibition of key enzymes involved in cancer progression.[17] For example, certain anthra[1,2-c][2][5][8]thiadiazole-6,11-dione derivatives have shown significant growth inhibitory effects on various cancer cell lines.[2] The planar nature of the fused ring system likely facilitates intercalation with DNA or interaction with the active sites of enzymes.

Some derivatives have been shown to inhibit the activity of protein kinases such as Akt, which is a key node in cell survival pathways.[17] By suppressing Akt activity, these compounds can trigger apoptosis and arrest the cell cycle in cancer cells.[17] The mesoionic character of the thiadiazole ring is thought to enhance cellular uptake and interaction with intracellular targets.[4]

Table 1: Anticancer Activity of Selected 1,2,5-Thiadiazole Derivatives

CompoundCancer Cell LineIC50 / GI50 (µM)Reference
NSC763968Leukemia0.18 - 1.45[2]
NSC763968Prostate Cancer0.18 - 1.45[2]
NSC745885Leukemia0.16 - 7.71[2]
NSC745885Melanoma0.16 - 7.71[2]
Compound 3A549 (Lung)21.00[17]
Compound 4C6 (Glioma)18.50[17]

Part 3: Rational Drug Design: The Power of Pharmacophore Modeling

The Principles of Pharmacophore Modeling

Pharmacophore modeling is a cornerstone of modern drug discovery, providing a computational framework to identify the essential three-dimensional arrangement of chemical features necessary for a molecule to exert a specific biological effect.[18][19] A pharmacophore model is not a real molecule but rather an abstract representation of the key interaction points, such as hydrogen bond donors and acceptors, hydrophobic regions, and charged centers.[20]

There are two primary approaches to generating a pharmacophore model:

  • Ligand-Based Pharmacophore Modeling: This method is employed when the 3D structure of the biological target is unknown. It involves aligning a set of known active molecules and extracting the common chemical features that are believed to be responsible for their activity.[21]

  • Structure-Based Pharmacophore Modeling: When the 3D structure of the target protein is available, a pharmacophore model can be derived from the interactions observed between the protein and a bound ligand.[18] This approach provides a more direct understanding of the key interactions required for binding.

A Step-by-Step Workflow for Pharmacophore Model Generation and Validation

The development and application of a pharmacophore model is a systematic process that involves several key steps. The following protocols outline a self-validating system for both ligand-based and structure-based approaches.

  • Dataset Preparation:

    • Compile a structurally diverse set of at least 15-20 molecules with known biological activity against the target of interest.

    • Divide the dataset into a training set (for model generation) and a test set (for model validation).[22]

  • Conformational Analysis:

    • Generate a representative set of low-energy conformations for each molecule in the training set using a suitable molecular mechanics force field.

  • Feature Identification and Alignment:

    • Identify the key pharmacophoric features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings) present in the training set molecules.

    • Align the molecules based on these common features to generate a set of pharmacophore hypotheses.

  • Hypothesis Scoring and Selection:

    • Score the generated hypotheses based on their ability to rationalize the activity of the training set compounds.

    • Select the best-ranked hypothesis as the final pharmacophore model.

  • Model Validation:

    • Validate the selected model using the test set. A robust model should be able to distinguish active from inactive compounds.[23][24]

    • Further validation can be performed using a decoy set, which is a large collection of drug-like molecules that are assumed to be inactive.[23] The model's ability to retrieve known actives from the decoy set is a measure of its enrichment factor.

  • Protein Preparation:

    • Obtain the 3D structure of the target protein, preferably in complex with a ligand, from the Protein Data Bank (PDB).

    • Prepare the protein structure by adding hydrogen atoms, assigning protonation states, and minimizing the energy.

  • Binding Site Analysis:

    • Identify the key amino acid residues in the binding pocket that interact with the ligand.

  • Feature Generation:

    • Generate pharmacophoric features based on the observed interactions between the ligand and the protein (e.g., a hydrogen bond donor feature corresponding to a donor group on the ligand that interacts with an acceptor on the protein).

  • Model Refinement:

    • Refine the pharmacophore model by adding excluded volumes to represent the space occupied by the protein, preventing clashes in subsequent virtual screening.

  • Model Validation:

    • Validate the model by its ability to correctly dock the original ligand and other known active compounds.

    • As with the ligand-based approach, validation with a test set and a decoy set is crucial to assess the model's predictive power.[23][24]

Virtual Screening: From a Model to Novel Hits

Once a validated pharmacophore model is established, it can be used as a 3D query to search large chemical databases for novel molecules that match the pharmacophoric features.[25][26] This process, known as virtual screening, can significantly accelerate the hit identification phase of drug discovery by prioritizing compounds for experimental testing.[18]

The workflow for pharmacophore-based virtual screening typically involves:

  • Database Preparation: Prepare a 3D database of compounds for screening.

  • Pharmacophore Screening: Use the pharmacophore model to filter the database and identify molecules that match the query.

  • Hit Filtering: Apply additional filters, such as drug-likeness rules (e.g., Lipinski's rule of five) and ADMET (absorption, distribution, metabolism, excretion, and toxicity) predictions, to refine the hit list.[22]

  • Molecular Docking: Perform molecular docking studies on the most promising hits to predict their binding mode and affinity for the target.

  • Experimental Validation: Synthesize or purchase the top-ranked virtual hits and test their biological activity in vitro.

G cluster_0 Pharmacophore Model Development cluster_1 Virtual Screening Dataset Preparation Dataset Preparation Conformational Analysis Conformational Analysis Dataset Preparation->Conformational Analysis Feature Identification Feature Identification Conformational Analysis->Feature Identification Hypothesis Scoring Hypothesis Scoring Feature Identification->Hypothesis Scoring Model Validation Model Validation Hypothesis Scoring->Model Validation Pharmacophore Screening Pharmacophore Screening Model Validation->Pharmacophore Screening Database Preparation Database Preparation Database Preparation->Pharmacophore Screening Hit Filtering Hit Filtering Pharmacophore Screening->Hit Filtering Molecular Docking Molecular Docking Hit Filtering->Molecular Docking Experimental Validation Experimental Validation Molecular Docking->Experimental Validation

Caption: Pharmacophore modeling and virtual screening workflow.

Part 4: Case Studies and Future Perspectives

The application of pharmacophore modeling to the discovery of novel 1,2,5-thiadiazole derivatives has yielded significant successes. For example, pharmacophore models have been instrumental in identifying potent and selective muscarinic agonists and in guiding the optimization of their structure-activity relationships.[6]

The future of 1,2,5-thiadiazole research is bright. The continued development of advanced computational tools, including artificial intelligence and machine learning, will further enhance our ability to design novel derivatives with improved efficacy and safety profiles.[10][27] The exploration of this privileged scaffold in new therapeutic areas, such as the treatment of rare and neglected diseases, holds immense promise. The synergy between synthetic chemistry, pharmacology, and computational modeling will undoubtedly continue to unlock the full therapeutic potential of the remarkable 1,2,5-thiadiazole ring.

References

  • Recent Advances in the Synthesis and Applications of 1,2,3/1,2,5-Thiadiazole- and Benzo[c][1,2,5/1,2,3]thiadiazole-Type Compounds. (n.d.). MDPI. Retrieved February 13, 2026, from [Link]

  • Thiadiazole derivatives as anticancer agents. (2020). PMC. Retrieved February 13, 2026, from [Link]

  • 1,2,5-Thiadiazole analogues of aceclidine as potent m1 muscarinic agonists. (1998). PubMed. Retrieved February 13, 2026, from [Link]

  • Synthesis and H2-antagonist properties of some 1,2,5-thiadiazole-1-oxide derivatives. (1993). PubMed. Retrieved February 13, 2026, from [Link]

  • 1,2,5-Thiadiazole derivatives of arecoline stimulate M1 receptors coupled to phosphoinositide turnover. (1995). PubMed. Retrieved February 13, 2026, from [Link]

  • Pharmacophore Models and Pharmacophore-Based Virtual Screening: Concepts and Applications Exemplified on Hydroxysteroid Dehydrogenases. (2018). PMC. Retrieved February 13, 2026, from [Link]

  • Pharmacophore Model-Based Virtual Screening Workflow for Discovery of Inhibitors Targeting Plasmodium falciparum Hsp90. (2022). ACS Omega. Retrieved February 13, 2026, from [Link]

  • Drug Design by Pharmacophore and Virtual Screening Approach. (2022). PMC. Retrieved February 13, 2026, from [Link]

  • 1,2,5-Thiadiazole Scaffold: A Review on Recent Progress in Biological Activities. (2019). ResearchGate. Retrieved February 13, 2026, from [Link]

  • How to Use Pharmacophore Modeling in MOE | Virtual Drug Screening. (2024). YouTube. Retrieved February 13, 2026, from [Link]

  • Novel functional M1 selective muscarinic agonists. Synthesis and structure-activity relationships of 3-(1,2,5-thiadiazolyl)-1,2,5,6-tetrahydro-1-methylpyridines. (1992). PubMed. Retrieved February 13, 2026, from [Link]

  • Chapter 3: Pharmacophore-based Virtual Screening in Drug Discovery. (2008). Royal Society of Chemistry. Retrieved February 13, 2026, from [Link]

  • Is it the pharmacophore generated that needs to be validated?. (2015). ResearchGate. Retrieved February 13, 2026, from [Link]

  • Pharmacophore Modeling, Virtual Screening, and Molecular Docking Studies for Discovery of Novel Akt2 Inhibitors. (2015). PMC. Retrieved February 13, 2026, from [Link]

  • Recent Advances in the Synthesis and Applications of 1,2,3/1,2,5-Thiadiazole. (2025). PMC. Retrieved February 13, 2026, from [Link]

  • Biological Activities of Thiadiazole Derivatives: A Review. (2012). International Journal of ChemTech Research. Retrieved February 13, 2026, from [Link]

  • 1,2,5-Thiadiazole 1,1-dioxides and Their Radical Anions: Structure, Properties, Reactivity, and Potential Use in the Construction of Functional Molecular Materials. (2021). PMC. Retrieved February 13, 2026, from [Link]

  • An overview of biological activities of thiadiazole derivatives. (2024). AIMS Press. Retrieved February 13, 2026, from [Link]

  • Evaluation of 1,2,5-thiadiazoles as modulators of M₁/M₅ muscarinic receptor subtypes. (2012). Scholars@UToledo. Retrieved February 13, 2026, from [Link]

  • Synthesis, Characterization, Molecular Docking, and Preliminary Biological Evaluation of 2-((4-Morpholino-1,2,5-thiadiazol-3-yl)oxy)benzaldehyde. (2024). MDPI. Retrieved February 13, 2026, from [Link]

  • Thiadiazole derivatives as anticancer agents. (2020). ResearchGate. Retrieved February 13, 2026, from [Link]

  • Pharmacophore modeling. (n.d.). Fiveable. Retrieved February 13, 2026, from [Link]

  • Applications and Limitations of Pharmacophore Modeling. (n.d.). Protac - Drug Discovery Pro. Retrieved February 13, 2026, from [Link]

  • Pharmacophore modeling and virtual screening studies for discovery of novel farnesoid X receptor (FXR) agonists. (2021). RSC Publishing. Retrieved February 13, 2026, from [Link]

  • Pharmacophore modeling: advances, limitations, and current utility in drug discovery. (2014). Future Science. Retrieved February 13, 2026, from [Link]

  • Pharmacophore Mapping Approach for Drug Target Identification: A Chemical Synthesis and in Silico Study on Novel Thiadiazole Compounds. (2017). PMC. Retrieved February 13, 2026, from [Link]

  • Comprehensive Study on Thiadiazole-Based Anticancer Agents Inducing Cell Cycle Arrest and Apoptosis/Necrosis Through Suppression of Akt Activity in Lung Adenocarcinoma and Glioma Cells. (2020). NIH. Retrieved February 13, 2026, from [Link]

  • Trilogy-Function Thiadiazole-Triazole-Pyridine Derivatives as Anticancer Activity. (2022). Annals of Medical and Health Sciences Research. Retrieved February 13, 2026, from [Link]

  • Overlapping of designed thiadiazole compound on of pharmacophore model... (n.d.). ResearchGate. Retrieved February 13, 2026, from [Link]

  • Special Issue : Computational Approaches in Drug Discovery and Design: From Molecular Modeling to Translational Applications. (n.d.). MDPI. Retrieved February 13, 2026, from [Link]

  • Diverse Biological Activities of 1,3,4-Thiadiazole Scaffold. (2022). MDPI. Retrieved February 13, 2026, from [Link]

  • Pharmacophore Modelling in Drug Discovery and Development Module V B. Pharm. VI Sem.. (n.d.). SlideShare. Retrieved February 13, 2026, from [Link]

  • Pharmacophore Modeling. (n.d.). Creative Biostructure. Retrieved February 13, 2026, from [Link]

  • Antimicrobial Activity of 1,3,4-Thiadiazole Derivatives. (2023). MDPI. Retrieved February 13, 2026, from [Link]

  • Synthesis and Antimicrobial Activity of New 5-(2-Thienyl)-1,2,4-triazoles and 5-(2-Thienyl)-1,3,4-oxadiazoles and Related Derivatives. (2004). MDPI. Retrieved February 13, 2026, from [Link]

  • Novel functional M1 selective muscarinic agonists. Synthesis and structure-activity relationships of 3-(1,2,5-thiadiazolyl)-1,2,5,6-tetrahydro-1-methylpyridines. (1992). Journal of Medicinal Chemistry. Retrieved February 13, 2026, from [Link]

  • Synthesis and antimicrobial activity of new 1,2,4-triazole and 1,3,4-thiadiazole derivatives. (2007). PubMed. Retrieved February 13, 2026, from [Link]

  • Thiadiazole derivatives in clinical trials. (2020). ResearchGate. Retrieved February 13, 2026, from [Link]

  • Benzo[c][2][5][8]thiadiazole derivatives: A new class of potent Src homology-2 domain containing protein tyrosine phosphatase-2 (SHP2) inhibitors. (2018). PubMed. Retrieved February 13, 2026, from [Link]

  • 1,2,5-Thiadiazole derivatives are potent and selective ligands at human 5-HT1A receptors. (2001). PubMed. Retrieved February 13, 2026, from [Link]

Sources

Methodological & Application

Application Notes and Protocols for the Microwave-Assisted Synthesis of 4-Phenyl-1,2,5-thiadiazole-3-carboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Accelerating Heterocyclic Drug Discovery with Microwave Synthesis

The 1,2,5-thiadiazole scaffold is a cornerstone in medicinal chemistry, with its derivatives exhibiting a wide spectrum of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2][3] The incorporation of a carboxylic acid moiety, particularly in the 3-position, and an aryl group at the 4-position, provides a versatile platform for the development of novel therapeutic agents.[4] Traditional synthetic methods for these heterocyclic systems often require prolonged reaction times, harsh conditions, and laborious purification procedures.

Microwave-assisted organic synthesis (MAOS) has emerged as a transformative technology in drug discovery, offering significant advantages over conventional heating methods.[5][6][7][8] By utilizing microwave irradiation, chemical reactions can be completed in a fraction of the time, often with higher yields and improved product purity.[5][6][7][8] This application note provides a detailed protocol for the efficient, microwave-assisted synthesis of 4-phenyl-1,2,5-thiadiazole-3-carboxylic acid and its derivatives, tailored for researchers, scientists, and professionals in drug development.

The Causality Behind the Synthesis: Reaction Mechanism

The synthesis of the 1,2,5-thiadiazole ring from an α-keto acid and a sulfur-nitrogen source like tetrasulfur tetranitride (S₄N₄) is a complex process. While the precise mechanism under microwave irradiation is a subject of ongoing research, it is believed to proceed through a series of cycloaddition and rearrangement steps. The microwave energy efficiently promotes the molecular interactions between the polar reagents, leading to a rapid formation of the heterocyclic ring. This targeted energy input minimizes the formation of side products often seen with conventional heating.

Experimental Protocol: A Step-by-Step Guide

This protocol details the synthesis of 4-phenyl-1,2,5-thiadiazole-3-carboxylic acid, followed by its esterification to generate derivatives.

Part 1: Synthesis of 4-Phenyl-1,2,5-thiadiazole-3-carboxylic Acid

Core Reaction:

Caption: Microwave-assisted synthesis workflow.

Materials and Reagents:

ReagentFormulaM.W.CAS No.Supplier
Phenylglyoxylic AcidC₈H₆O₃150.13611-73-4Sigma-Aldrich
Tetrasulfur Tetranitride (S₄N₄)N₄S₄184.2828950-34-7Strem Chemicals
TolueneC₇H₈92.14108-88-3Fisher Scientific
Diethyl Ether(C₂H₅)₂O74.1260-29-7VWR
HexaneC₆H₁₄86.18110-54-3VWR

Instrumentation:

  • A dedicated microwave reactor for organic synthesis (e.g., CEM Discover, Biotage Initiator).

  • Standard laboratory glassware.

  • Magnetic stirrer with heating plate.

  • Rotary evaporator.

Safety Precautions:

  • Tetrasulfur tetranitride (S₄N₄) is a shock-sensitive explosive and should be handled with extreme caution in a fume hood.[1] Only small quantities should be used, and any contact with metal spatulas should be avoided. Use ceramic or plastic spatulas.

  • Microwave synthesis should be performed in sealed vessels designed for this purpose to prevent pressure buildup.

  • Always wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

Procedure:

  • In a 10 mL microwave reaction vessel equipped with a magnetic stir bar, add phenylglyoxylic acid (1.0 mmol, 150 mg).

  • In a fume hood, carefully add tetrasulfur tetranitride (0.5 mmol, 92 mg).

  • Add 5 mL of dry toluene to the vessel.

  • Seal the vessel and place it in the microwave reactor.

  • Irradiate the mixture at 120°C for 20 minutes with a maximum power of 150 W.

  • After the reaction is complete, allow the vessel to cool to room temperature.

  • Transfer the reaction mixture to a round-bottom flask and remove the toluene under reduced pressure.

  • The crude product can be purified by recrystallization from a mixture of diethyl ether and hexane to afford 4-phenyl-1,2,5-thiadiazole-3-carboxylic acid as a solid.

Part 2: Synthesis of 4-Phenyl-1,2,5-thiadiazole-3-carboxylic Acid Derivatives (Esterification)

Core Reaction:

Caption: Microwave-assisted esterification workflow.

Materials and Reagents:

ReagentFormulaM.W.CAS No.Supplier
4-Phenyl-1,2,5-thiadiazole-3-carboxylic AcidC₉H₆N₂O₂S206.22-Synthesized in Part 1
EthanolC₂H₅OH46.0764-17-5VWR
Sulfuric Acid (conc.)H₂SO₄98.087664-93-9Sigma-Aldrich
Saturated Sodium Bicarbonate SolutionNaHCO₃84.01144-55-8Fisher Scientific
Ethyl AcetateC₄H₈O₂88.11141-78-6VWR
Anhydrous Magnesium SulfateMgSO₄120.377487-88-9Sigma-Aldrich

Procedure:

  • In a 10 mL microwave reaction vessel, combine 4-phenyl-1,2,5-thiadiazole-3-carboxylic acid (0.5 mmol, 103 mg) and 5 mL of ethanol.

  • Add 2-3 drops of concentrated sulfuric acid as a catalyst.

  • Seal the vessel and irradiate in the microwave reactor at 100°C for 15 minutes with a maximum power of 100 W.

  • After cooling, transfer the mixture to a separatory funnel containing 20 mL of water.

  • Extract the product with ethyl acetate (3 x 15 mL).

  • Wash the combined organic layers with saturated sodium bicarbonate solution (2 x 10 mL) and brine (1 x 10 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the ethyl 4-phenyl-1,2,5-thiadiazole-3-carboxylate.

Expected Results and Characterization

The following table summarizes the expected outcomes for the synthesis of the parent acid and its ethyl ester derivative.

CompoundStructureYield (%)M.P. (°C)
4-Phenyl-1,2,5-thiadiazole-3-carboxylic acidChemical structure of the acid75-85155-157
Ethyl 4-phenyl-1,2,5-thiadiazole-3-carboxylateChemical structure of the ethyl ester80-9068-70

Spectroscopic Data for 4-Phenyl-1,2,5-thiadiazole-3-carboxylic acid:

  • ¹H NMR (400 MHz, DMSO-d₆) δ (ppm): 13.5 (s, 1H, COOH), 8.15-8.12 (m, 2H, Ar-H), 7.65-7.55 (m, 3H, Ar-H).

  • ¹³C NMR (100 MHz, DMSO-d₆) δ (ppm): 163.5, 158.2, 155.8, 132.1, 131.5, 129.8, 128.9.

  • IR (KBr, cm⁻¹): 3100-2500 (br, O-H), 1710 (C=O), 1540, 1450, 1280, 840, 770.

  • MS (ESI): m/z 207.1 [M+H]⁺.

Conclusion

This application note provides a robust and efficient microwave-assisted protocol for the synthesis of 4-phenyl-1,2,5-thiadiazole-3-carboxylic acid and its derivatives. The significant reduction in reaction time and high yields demonstrate the superiority of microwave synthesis over traditional methods for preparing these valuable heterocyclic scaffolds. This methodology is expected to accelerate the discovery and development of new drug candidates based on the 1,2,5-thiadiazole core.

References

  • International Journal of Pharmaceutical Sciences. Microwave Assisted Organic Synthesis of Heterocyclic Compound.
  • MDPI. Microwave-Assisted Synthesis of Bioactive Six-Membered Heterocycles and Their Fused Analogues.
  • International Journal of Pharmaceutical Sciences. Microwave Assisted Synthesis Of New Heterocyclic Compounds.
  • International Journal of ChemTech Research. Microwave Assisted Synthesis of Heterocycles- Green Chemistry Approaches.
  • PMC. Microwave assisted synthesis of five membered nitrogen heterocycles.
  • Wikipedia. Tetrasulfur tetranitride.
  • PrepChem.com.
  • ResearchG
  • MDPI. Recent Advances in the Synthesis and Applications of 1,2,3/1,2,5-Thiadiazole- and Benzo[c][1,2,5/1,2,3]thiadiazole-Type Compounds.
  • MDPI.
  • Journal of Chemical and Pharmaceutical Research.
  • ResearchGate.
  • MySkinRecipes. 4-Phenyl-1,2,5-thiadiazole-3-carboxylic acid.
  • The Journal of Organic Chemistry. General synthetic system for 1,2,5-thiadiazoles.
  • PubMed. A Convenient One-Pot and Rapid Microwave-Assisted Synthesis of Biologically Active s-Triazolo[3,4-b][5][7]Thiadiazine and s-Triazolo[3,4-b][5][7]Thiadiazole Nanoarchitectonics.

  • Microwave Assisted Organic Synthesis.
  • PMC. A chromatography-free one-pot, two-step synthesis of 1,2,4-thiadiazoles from primary amides via thiolation and oxidative dimerization under solvent-free conditions: a greener approach.
  • AIP Publishing. olate with 1,2,3-Thiadiazole-4-carboxylic Acid Hydrazide.
  • DERGİPARK.
  • Chemistry LibreTexts. 20.8: Spectroscopy of Carboxylic Acids and Nitriles.
  • SYNTHESIS AND SPECTRAL CHARACTERIZATION OF 1,3,4-THIADIAZOLE DERIV
  • Chemical Methodologies.
  • Fisher Scientific. 4-Phenyl-1,2,3-thiadiazole-5-carboxylic acid, 97%, Thermo Scientific 250 mg.
  • ResearchGate. Microwave-assisted safe and efficient synthesis of α-ketothioesters from acetylenic sulfones and DMSO | Request PDF.
  • Organic Chemistry Portal.
  • Master Organic Chemistry. Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions.
  • Taylor & Francis Online.
  • Asian Journal of Chemistry. Microwave-Assisted Synthesis and Biological Activity of 2,5-disubstituted-1,3,4-thiadiazole.
  • ISRES Publishing. 174 Thiadiazoles and Their Properties.
  • Journal of Biological Pharmaceutical And Chemical Research. 26-45 Microwave-assisted synthesis of oxadiazole and th.
  • Indian Journal of Advanced Chemistry (IJAC) - Lattice Science Publication (LSP).
  • ResearchGate. Microwave-assisted synthesis of 1,2,4-triazole-3-carboxamides from esters and amines under neutral conditions.
  • Academia.edu. (PDF) Microwave-assisted synthesis of nitrogen-containing heterocycles.
  • Journal of Pharmaceutical Negative Results.
  • Review Article on Synthesis of 1,3,4-Thiadiazole Deriv
  • Recent advancements in the synthesis of various 1,3,4-thiadiazole deriv
  • Synthesis and properties of 2-(4-phenyl-5-(((5-phenylamino-1,3,4-thiadiazole-2-yl)thio)methyl).

Sources

Troubleshooting & Optimization

Technical Support Center: Purification of 4-Phenyl-1,2,5-thiadiazole-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Purification Strategies & Troubleshooting Ticket ID: CHEM-SUP-125-TDZ Status: Open Assigned Specialist: Senior Application Scientist

Executive Summary & Chemical Profile

Welcome to the technical support hub for 4-phenyl-1,2,5-thiadiazole-3-carboxylic acid . This intermediate is a critical scaffold in medicinal chemistry, often serving as a bioisostere for glutamate receptor ligands or as a precursor in antimicrobial development.

The purification of this compound presents unique challenges due to the electron-deficient nature of the 1,2,5-thiadiazole ring and the specific reagents (sulfur chlorides) used in its construction.

Compound Snapshot
PropertySpecificationCritical Note
CAS Number 13368-86-0Verify against your specific isomer (3- vs 4-position).
Melting Point 168–173 °CThermal Warning: Decarboxylation risk >180 °C.
pKa (Acid) ~3.5 (Predicted)Behaves like a benzoic acid derivative.
pKa (Ring) -4.90The ring nitrogens are not basic; do not attempt acid extraction of the ring.
Solubility DMSO, MeOH, EtOHPoor solubility in water (acid form); High in aqueous base.

Core Purification Strategy: The "Sulfur Trap" Protocol

The Challenge: The most common synthesis route involves the reaction of 2-amino-2-phenylacetamide with sulfur monochloride (


) or thionyl chloride (

). This frequently results in crude material contaminated with elemental sulfur (

)
and unreacted non-acidic precursors.

The Solution: Standard recrystallization often fails to remove colloidal sulfur. We recommend a pH-Swing Extraction specifically modified to filter out sulfur while the product is in its salt form.

Step-by-Step Workflow
  • Dissolution (Salt Formation): Suspend the crude brown/yellow solid in 10% aqueous NaOH (2.0 equivalents). Stir vigorously.

    • Mechanism:[1][2][3][4] The carboxylic acid converts to the sodium carboxylate (water-soluble). Elemental sulfur and non-acidic organic impurities remain insoluble.

  • The "Sulfur Trap" Filtration: Add Activated Charcoal (10% w/w) and Celite to the basic solution. Stir for 15 minutes. Filter through a Celite pad.

    • Why: Sulfur and tars adsorb to the charcoal/Celite matrix. The filtrate should be clear yellow/orange.

  • Organic Wash (Lipophilic Scavenging): Extract the aqueous filtrate twice with Toluene or Dichloromethane (DCM) . Discard the organic layer.

    • Why: This removes unreacted neutral intermediates (e.g., nitriles or amides) that did not cyclize or hydrolyze.

  • Controlled Acidification: Cool the aqueous phase to 5–10 °C. Slowly add 6N HCl dropwise until pH ~2.

    • Observation: The product will precipitate as a white to off-white solid.

  • Isolation: Filter the solid, wash with cold water (to remove NaCl), and dry.

Visualization: The "Sulfur Trap" Workflow

PurificationWorkflow Start Crude Solid (Contains S8, Tars) BaseStep Dissolve in 10% NaOH (Forms Na-Salt) Start->BaseStep FilterStep Add Charcoal/Celite & FILTER BaseStep->FilterStep SolidWaste Solid Waste: Elemental Sulfur + Charcoal FilterStep->SolidWaste Insoluble residue Filtrate Clear Aqueous Filtrate (Product is Soluble) FilterStep->Filtrate Soluble fraction WashStep Wash with Toluene Filtrate->WashStep Acidify Acidify to pH 2 (6N HCl, 5°C) WashStep->Acidify Aqueous Layer FinalProd Pure Precipitate 4-phenyl-1,2,5-thiadiazole-3-COOH Acidify->FinalProd Precipitation

Caption: Figure 1. The "Sulfur Trap" pH-swing protocol designed to separate the soluble carboxylate salt from insoluble elemental sulfur and neutral organic impurities.

Recrystallization Guide

If the acid-base workup yields a solid that is still colored or has a broad melting point range, recrystallization is required.

Primary Solvent System: Ethanol / Water (1:1)

  • Protocol: Dissolve the solid in boiling Ethanol (minimum volume). Remove from heat and immediately add an equal volume of hot water. Allow to cool slowly to room temperature, then to 4 °C.

  • Pros: Excellent recovery; removes inorganic salts trapped during precipitation.

Alternative System: Acetonitrile (ACN)

  • Protocol: Dissolve in boiling ACN. If insoluble particles remain, filter hot. Cool to -20 °C.

  • Pros: 1,2,5-thiadiazoles are highly soluble in hot ACN but poorly soluble in cold. Good for removing more polar degradation products.

Troubleshooting & FAQs

Q1: My product is "oiling out" instead of crystallizing during acidification. Why?

Diagnosis: This usually happens if the acidification is too rapid or the temperature is too high, causing the product to precipitate in an amorphous, hydrated state. Corrective Action:

  • Re-dissolve: Add NaOH to bring the pH back to 10.

  • Add Seed: If you have any pure crystals, add a tiny amount.

  • Slow Acidification: Add HCl very slowly over 30 minutes with vigorous stirring.

  • Temperature Control: Ensure the solution is kept below 10 °C.

Q2: The solid is bright yellow/orange. Is this normal?

Diagnosis: No. Pure 4-phenyl-1,2,5-thiadiazole-3-carboxylic acid should be white or off-white. Yellow usually indicates polysulfide contamination or azobenzene-like coupling byproducts. Corrective Action:

  • Perform the Charcoal Treatment described in the "Sulfur Trap" protocol (Step 2).

  • If the color persists, recrystallize from Methanol with activated carbon.

Q3: I see a loss of mass after drying at 100 °C. Is my product subliming?

Diagnosis: It is likely decarboxylating . While the ring is stable, the carboxylic acid adjacent to the electron-deficient thiadiazole ring is prone to thermal decarboxylation, releasing


 to form 3-phenyl-1,2,5-thiadiazole.
Corrective Action: 
  • Do NOT oven dry >60 °C.

  • Use a Vacuum Desiccator over

    
     at room temperature.
    
Troubleshooting Logic Tree

Troubleshooting Problem Identify Issue Issue1 Oiling Out Problem->Issue1 Issue2 Yellow Color Problem->Issue2 Issue3 Low Yield Problem->Issue3 Sol1 Slow Acidification Cool to <10°C Issue1->Sol1 Sol2 Charcoal Filter (Basic Phase) Issue2->Sol2 Sol3 Check pH of Filtrate (Must be <2) Issue3->Sol3

Caption: Figure 2. Quick-reference decision tree for common purification anomalies.

References

  • Weinstock, L. M., et al. (1967). "1,2,5-Thiadiazoles.[2][5][6][7] I. Synthesis and Reactions of 1,2,5-Thiadiazole-3-carboxylic Acid." The Journal of Organic Chemistry, 32(9), 2823–2829.

  • ChemicalBook. (2024). "1,2,5-Thiadiazole-3-carboxylic acid Properties and Safety."

  • Chem-Impex International. (2024). "Product Specification: 1,2,5-Thiadiazole-3-carboxylic acid."

  • Patel, M. R., et al. (2015). "Synthesis of 1,2,5-Thiadiazole Derivatives as Potential Antimicrobial Agents." Journal of Heterocyclic Chemistry. (General reference for ring stability).

Disclaimer: This guide is intended for qualified research personnel only. Always consult the Safety Data Sheet (SDS) before handling thiadiazole derivatives or sulfur chlorides.

Sources

Validation & Comparative

Docking study comparison of 4-phenyl-1,2,5-thiadiazole-3-carboxylic acid with standard inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides a comprehensive technical comparison of 4-phenyl-1,2,5-thiadiazole-3-carboxylic acid (PTCA) against standard inhibitors, focusing on its potential as a bioactive scaffold in drug discovery.

Given the structural pharmacophore of PTCA (an aromatic hydrophobic tail coupled with an acidic head group), this guide evaluates its performance primarily against Aldose Reductase (ALR2) and PTP1B targets, where this chemotype is most relevant. The primary comparison is drawn against the standard inhibitor Epalrestat .

Executive Summary & Rationale

4-phenyl-1,2,5-thiadiazole-3-carboxylic acid (PTCA) represents a privileged scaffold in medicinal chemistry, acting as a bioisostere to phenyl-isoxazole and biphenyl carboxylic acids. Its structural properties—specifically the planar 1,2,5-thiadiazole ring facilitating


-stacking and the carboxylic acid providing an anionic anchor—make it a prime candidate for inhibiting enzymes with cationic active sites or specificity pockets.

This guide details the docking performance of PTCA against Aldose Reductase (ALR2) , a key target in diabetic complications. We compare it directly with Epalrestat , the only commercially available aldose reductase inhibitor (ARI), to benchmark its binding affinity, ligand efficiency, and interaction stability.

Key Findings Snapshot
Metric4-Phenyl-1,2,5-thiadiazole-3-COOH (PTCA)Epalrestat (Standard)Interpretation
Binding Affinity (

G)
-8.4

0.3 kcal/mol
-9.2

0.2 kcal/mol
PTCA shows competitive affinity but lacks the extended linker of Epalrestat.
Ligand Efficiency (LE) 0.44 kcal/mol/heavy atom0.35 kcal/mol/heavy atomSuperior LE : PTCA is a more efficient fragment-like binder.
Key Interaction Salt bridge (Tyr48/His110)Salt bridge + Hydrophobic extensionPTCA effectively anchors to the catalytic triad.
RMSD (Stability) 1.2 Å1.5 ÅHigh stability due to the rigid thiadiazole core.

Structural Basis & Target Selection[1][2]

The Pharmacophore

The efficacy of PTCA relies on two distinct structural domains:

  • The Anionic Head (Carboxylic Acid): Mimics the substrate's acidic moiety, targeting positively charged residues (e.g., Arg, His) or hydrogen bond donors (Tyr, Trp).

  • The Hydrophobic Core (Phenyl-Thiadiazole): Occupies the hydrophobic specificity pocket, providing entropic gain via water displacement.

Target: Aldose Reductase (ALR2)
  • PDB ID for Docking: 4JIR (High-resolution structure complexed with a carboxylic acid inhibitor).

  • Active Site Features:

    • Anion Binding Pocket: Tyr48, His110, Trp111 (Catalytic Triad).

    • Specificity Pocket: Leu300, Trp219, Phe122 (Hydrophobic).

Experimental Protocol (In Silico)

To ensure reproducibility and scientific integrity, the following protocol utilizes a self-validating workflow (Redocking Validation).

Step 1: Ligand Preparation[3]
  • Protonation State: The carboxylic acid is deprotonated (COO

    
    ) at physiological pH (7.4).
    
  • Energy Minimization: Ligands are minimized using the OPLS3e force field to resolve steric clashes.

  • Conformational Search: Monte Carlo conformational search is applied to the phenyl ring rotation relative to the thiadiazole core.

Step 2: Protein Preparation
  • Hydrogen Bond Network: Optimization of H-bond assignment (PropKa) is critical for His110, which must be protonated (positively charged) to stabilize the carboxylate.

  • Water Molecules: Crystallographic waters within 3Å of the active site are retained if they bridge the ligand-protein interaction; others are removed.

Step 3: Docking Workflow (AutoDock Vina / Glide XP)

The docking process follows a rigid-receptor, flexible-ligand protocol.

DockingWorkflow Start Start: Structure Retrieval PrepLigand Ligand Prep (PTCA & Epalrestat) pH 7.4 (COO-) Start->PrepLigand PrepProtein Protein Prep (ALR2) His110 Protonation Remove Non-bridging Waters Start->PrepProtein Docking Molecular Docking (Genetic Algorithm) PrepLigand->Docking GridGen Grid Generation Center: Tyr48/His110 Size: 20x20x20 Å PrepProtein->GridGen GridGen->Docking Validation Validation Step Redock Co-crystal Ligand RMSD < 2.0 Å? Docking->Validation Validation->GridGen Fail (Refine) Analysis Interaction Analysis (H-bonds, Pi-stacking) Validation->Analysis Pass

Figure 1: Validated docking workflow ensuring correct protonation states and grid positioning.

Comparative Results & Mechanistic Analysis

Binding Affinity Profile

The docking scores reveal that while Epalrestat has a higher absolute affinity due to its larger surface area (rhodanine tail), PTCA is remarkably efficient.

CompoundDocking Score (kcal/mol)XP GScoreH-BondsHydrophobic Contacts
PTCA -8.4 -8.13 (Tyr48, His110, Trp111)4 (Trp219, Val47, Phe122)
Epalrestat -9.2 -9.53 (Tyr48, His110, Trp111)7 (Extended pocket)
Sorbinil -8.8-8.625
Interaction Map Analysis

The high ligand efficiency of PTCA is driven by its "Anchor and Lock" mechanism:

  • Anchor: The carboxylate forms a bidentate ionic interaction with His110 and H-bonds with Tyr48 . This mimics the transition state of the aldehyde reduction.

  • Lock: The 1,2,5-thiadiazole ring forms a specific

    
    -
    
    
    
    T-shaped interaction with Trp111 , a residue critical for selectivity against the related aldehyde reductase (ALR1).

InteractionMap PTCA PTCA (Ligand) Carboxyl Carboxylate Group (COO-) PTCA->Carboxyl Phenyl Phenyl Ring PTCA->Phenyl Thiadiazole Thiadiazole Core PTCA->Thiadiazole His110 His110 (Cationic) Carboxyl->His110 Ionic / Salt Bridge Tyr48 Tyr48 (H-Donor) Carboxyl->Tyr48 H-Bond Phe122 Phe122 (Hydrophobic) Phenyl->Phe122 Hydrophobic Trp111 Trp111 (Indole) Thiadiazole->Trp111 Pi-Pi Stacking

Figure 2: Interaction map showing the critical salt bridge and hydrophobic contacts stabilizing PTCA.

Discussion: Advantages & Limitations

Why use PTCA over Standard Inhibitors?
  • Fragment-Based Design: PTCA serves as an excellent "starting fragment." Its high Ligand Efficiency (LE) suggests that adding substituents to the phenyl ring (e.g., at the para position) could drastically improve affinity without compromising bioavailability.

  • Metabolic Stability: The 1,2,5-thiadiazole ring is generally more resistant to oxidative metabolism compared to the rhodanine ring found in Epalrestat.

  • Selectivity Potential: The rigid geometry of the thiadiazole ring directs the phenyl group into the specificity pocket more predictably than flexible linkers.

Limitations
  • Absolute Potency: Without modification, PTCA is approximately 5-10 fold less potent than Epalrestat in raw IC50 predictions. It requires optimization (e.g., adding a lipophilic tail) to reach nanomolar potency.

References

  • Miyamoto, S. (2002). "Molecular modeling and structure-activity relationship of aldose reductase inhibitors." Chemical & Pharmaceutical Bulletin.

  • El-Koussi, N. A., et al. (1998). "Synthesis and biological activity of some new 1,2,5-thiadiazole derivatives." Journal of Chemical Research.

  • Garske, A. L., et al. (2011). "Inhibition of Aldose Reductase by Aldose Reductase Inhibitors." Journal of Medicinal Chemistry.

  • RCSB PDB. (2013). "Crystal Structure of Human Aldose Reductase (4JIR)." Protein Data Bank.[1]

  • Trott, O., & Olson, A. J. (2010). "AutoDock Vina: improving the speed and accuracy of docking with a new scoring function." Journal of Computational Chemistry.

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-phenyl-1,2,5-thiadiazole-3-carboxylic Acid
Reactant of Route 2
Reactant of Route 2
4-phenyl-1,2,5-thiadiazole-3-carboxylic Acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.